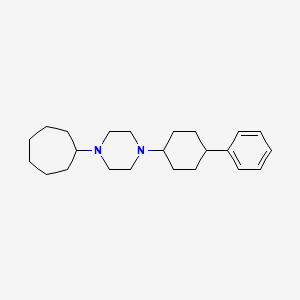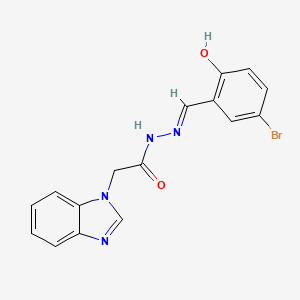![molecular formula C15H19ClN4O B6125887 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6125887.png)
2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol is a chemical compound with potential therapeutic applications. It belongs to the class of quinoxaline derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol is not well understood. However, it has been suggested that the compound may act as a partial agonist of the serotonin 5-HT1A receptor and as an antagonist of the dopamine D2 receptor. These actions may contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects
The compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. The compound has also been shown to modulate the activity of various neurotransmitter systems in the brain, including the glutamatergic and GABAergic systems.
実験室実験の利点と制限
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. The compound has also been shown to have good bioavailability and can cross the blood-brain barrier. However, the compound has some limitations, including its potential toxicity and the lack of a well-defined mechanism of action.
将来の方向性
There are several potential future directions for research on 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol. One area of research could focus on the compound's potential use in the treatment of neurodegenerative disorders. Another area of research could focus on the compound's potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, future research could focus on the development of new analogs of the compound with improved therapeutic properties.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications. It has been synthesized using various methods and has been studied for its potential use in the treatment of various disorders. The compound has several advantages and limitations for use in lab experiments, and there are several potential future directions for research on this compound.
合成法
The synthesis of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol has been reported using different methods. One of the methods involves the reaction of 7-chloroquinoxaline-2-carbaldehyde with 1-methylpiperazine in the presence of sodium triacetoxyborohydride and acetic acid. The resulting product is then further reacted with ethylene glycol to obtain the desired compound.
科学的研究の応用
The compound has been studied for its potential therapeutic applications in various fields of research. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[4-(7-chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-19-5-6-20(10-12(19)4-7-21)15-9-17-13-3-2-11(16)8-14(13)18-15/h2-3,8-9,12,21H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQPAHXRIIWPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)C2=CN=C3C=CC(=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)
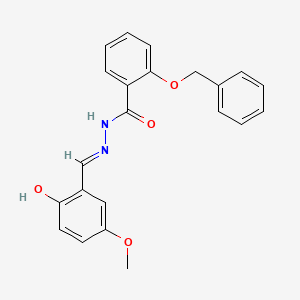
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6125817.png)
![N-(2-fluorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6125831.png)
![methyl 1-[2-hydroxy-3-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6125832.png)
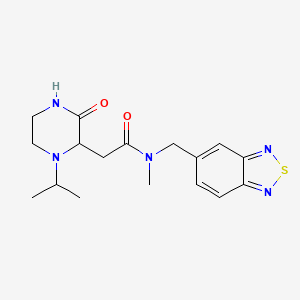
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylpropanohydrazide](/img/structure/B6125845.png)
![6-ethyl-8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6125849.png)
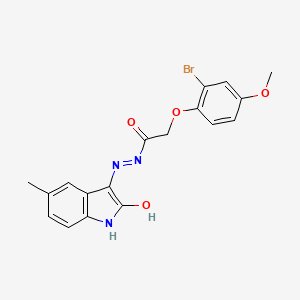
![(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6125867.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-pyrazinecarboxamide](/img/structure/B6125878.png)
